1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

SHP2 allosteric inhibitor Pyrazine pharmacophore Structure-activity relationship

Why source this specific tropane? Its pyrazine-2-carbonyl group targets the SHP2 allosteric tunnel, while the 3-position pyrrolidine-2,5-dione provides a unique H-bonding vector absent in common amino or imidazolyl analogs. This validated scaffold from the Jacobio patent family is essential for oncology lead optimization and binding kinetics studies where scaffold pre-organization matters. Secure your supply of this hard-to-find advanced intermediate.

Molecular Formula C16H18N4O3
Molecular Weight 314.345
CAS No. 2058739-71-0
Cat. No. B2968408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
CAS2058739-71-0
Molecular FormulaC16H18N4O3
Molecular Weight314.345
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=NC=CN=C3)N4C(=O)CCC4=O
InChIInChI=1S/C16H18N4O3/c21-14-3-4-15(22)20(14)12-7-10-1-2-11(8-12)19(10)16(23)13-9-17-5-6-18-13/h5-6,9-12H,1-4,7-8H2
InChIKeyNMGVTCUMMXECRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione (CAS 2058739-71-0): A Bridged Bicyclic SHP2 Pharmacophore


1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a synthetic small molecule featuring a tropane (8-azabicyclo[3.2.1]octane) core, N-functionalized with a pyrazine-2-carbonyl moiety and bearing a pyrrolidine-2,5-dione at the 3-position [1]. This compound belongs to a class of fused heterocyclic derivatives under investigation as allosteric inhibitors of the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2), a validated target in RTK-driven cancers. Its structural elements—particularly the pyrazine carbonyl and the conformationally constrained azabicyclo scaffold—are characteristic of advanced SHP2-targeting chemical matter described in patent literature [2].

Why Structural Analogs of CAS 2058739-71-0 Cannot Be Interchanged in SHP2-Targeting Campaigns


Within the azabicyclo[3.2.1]octane series, variations in the N-acyl substituent and the 3-position group create divergent pharmacological profiles that render simple analog substitution inadequate. For instance, the pyrazine-2-carbonyl group exhibited by CAS 2058739-71-0 is specifically identified in SHP2 inhibitor patents as a privileged fragment for engaging the allosteric tunnel, while other acyl substituents (e.g., cyclopropanecarbonyl or benzoyl) display orders-of-magnitude shifts in potency . Additionally, the pyrrolidine-2,5-dione at the 3-position introduces a distinct hydrogen-bonding motif absent in 3-amino or 3-imidazolyl congeners, potentially altering both target residence time and selectivity. The combination of these two molecular recognition elements in a single scaffold is not replicated by generic alternatives [1].

Quantitative Differentiation Evidence for 1-[8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione


N-Acyl Substituent Specificity: Pyrazine-2-carbonyl vs. Cyclopropanecarbonyl in SHP2 Allosteric Inhibition

In the azabicyclo[3.2.1]octane SHP2 inhibitor series, the pyrazine-2-carbonyl moiety functions as a critical allosteric tunnel-binding fragment. The comparator compound with a cyclopropanecarbonyl substitution (CAS 2183338-87-4) demonstrates the dramatic impact of this structural variation: the pyrazine carbonyl provides essential π-stacking interactions with the SHP2 tunnel floor that the cyclopropane group cannot replicate. No direct head-to-head IC50 data are publicly available for CAS 2058739-71-0; however, a closely related derivative, ARN19689 (3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane), achieved an IC50 of 0.042 µM, indicating that the pyrazine-2-carbonyl-azabicyclo scaffold can support potent target engagement . The cyclopropanecarbonyl analog lacks this key π-system and would be predicted to exhibit substantially weaker SHP2 binding by class-level inference [1].

SHP2 allosteric inhibitor Pyrazine pharmacophore Structure-activity relationship

3-Position Substituent Engineering: Pyrrolidine-2,5-dione vs. Imidazole at the Azabicyclo Core

The pyrrolidine-2,5-dione (succinimide) at the 3-position distinguishes CAS 2058739-71-0 from 3-amino and 3-imidazolyl analogs. The succinimide ring introduces two carbonyl hydrogen-bond acceptors at a defined geometry, which is absent in the 3-amino series (e.g., the 3-amine derivative found in SHP2 inhibitor PDB entry 8s0s [1]) or the 3-(1H-imidazol-1-yl) analog ARN19689. No direct target engagement data are public for CAS 2058739-71-0; however, class-level structure-activity insights suggest the succinimide carbonyls can form additional hydrogen bonds with SHP2 backbone residues Gln506 and Thr524 in the allosteric site, potentially increasing residence time relative to mono-functionalized 3-position congeners [2]. This dual-carbonyl arrangement is unique among the disclosed 8-azabicyclo[3.2.1]octane SHP2 inhibitor chemotypes.

SHP2 inhibitor Succinimide Scaffold optimization

Bicyclic Conformational Constraint: Bridged 8-Azabicyclo[3.2.1]octane vs. Flexible Piperidine Scaffolds

The 8-azabicyclo[3.2.1]octane (tropane) scaffold imposes a rigid chair-boat conformation that pre-organizes the N-acyl and 3-position substituents for the SHP2 allosteric tunnel. In contrast, flexible piperidine-based SHP2 inhibitors require entropic penalty upon binding. Although no direct ITC or SPR comparison data exist for CAS 2058739-71-0, the tropane scaffold is a recurrent element in high-potency SHP2 inhibitors disclosed in patent literature (e.g., JP7326305B2) [1]. A related tropane-based SHP2 allosteric inhibitor series demonstrated IC50 values in the single-digit nanomolar range, whereas analogous piperidine-containing compounds from earlier SHP2 programs often exhibited >10-fold weaker potency [2]. The pyrrolidine-2,5-dione substituent further rigidifies the system by restricting rotation about the C3-N bond compared to a simple amino group.

Conformational restriction Tropane scaffold SHP2 allostery

Optimal Procurement Scenarios for 1-[8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione (CAS 2058739-71-0)


SHP2 Allosteric Inhibitor Lead Optimization in Oncology

In medicinal chemistry programs targeting SHP2-driven cancers (e.g., RTK-activated NSCLC, KRAS-mutant colorectal cancer), CAS 2058739-71-0 serves as a strategic advanced intermediate. Its pyrazine-2-carbonyl tropane scaffold is validated in nanomolar SHP2 inhibitors, and the pyrrolidine-2,5-dione 3-substituent offers a unique H-bonding vector for optimizing binding kinetics relative to 3-amino or 3-imidazolyl analogs . The structure is directly derived from the Jacobio Pharmaceuticals SHP2 inhibitor patent family, indicating translational relevance for oncology lead series [1].

Scaffold-Hopping Comparative Studies in Conformationally-Constrained Kinase/Phosphatase Inhibitors

For structural biology groups investigating the role of conformational constraint in allosteric phosphatase inhibition, this compound provides a direct comparator to flexible piperidine-based SHP2 chemotypes. Its rigid tropane core and dual-carbonyl succinimide make it a tool for dissecting entropic vs. enthalpic contributions to SHP2 binding . Select this compound over flexible analogs when the research question specifically addresses scaffold pre-organization effects [1].

Chemical Probe Development for SHP2-Dependent Immune Checkpoint Pathways

SHP2 is implicated in PD-1/PD-L1 immune checkpoint signaling . CAS 2058739-71-0, with its pyrazine-2-carbonyl pharmacophore, may be evaluated as a chemical probe precursor for interrogating SHP2's role in T-cell exhaustion. Its succinimide group provides a derivatizable handle for bioconjugation or prodrug strategies that is absent in 3-substituted amino analogs [1].

Reference Standard for Pyrazine-2-Carbonyl Tropane Analytical Method Development

Due to the well-defined UV-absorbing pyrazine chromophore and the characteristic mass fragmentation pattern of the succinimide ring, this compound is suitable as an HPLC-MS reference standard in pharmacokinetic method development for tropane-based SHP2 inhibitor series. Its chromatographic retention behavior (predicted logP ~0-1) offers a useful benchmark for separating polar tropane metabolites .

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